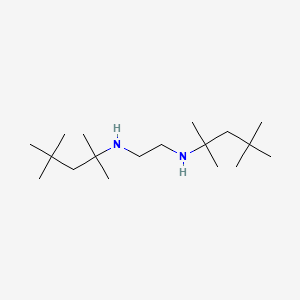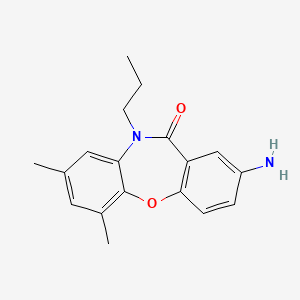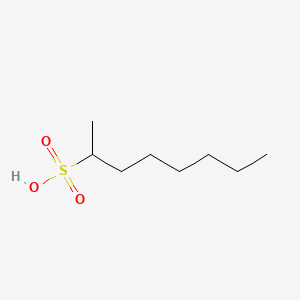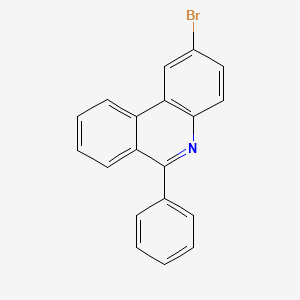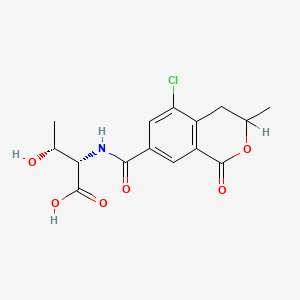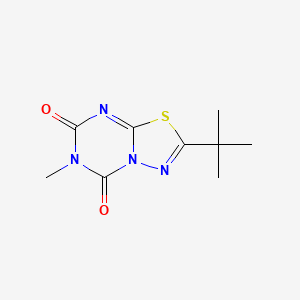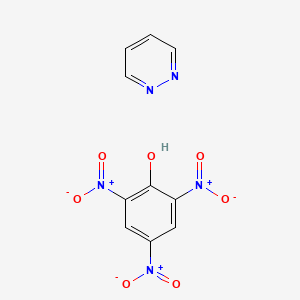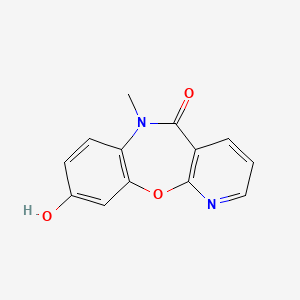
Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a bromopropyl group and a tetrahydronaphthyl moiety, suggests potential utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 1-(3-bromopropyl)amine with 5,6,7,8-tetrahydro-1-naphthyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromopropyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrahydronaphthyl moiety can be subjected to oxidation or reduction reactions to modify its chemical properties.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones or carboxylic acids.
Scientific Research Applications
Biology and Medicine: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: In material science, the compound might be used in the development of new polymers or as a precursor for functional materials with specific properties.
Mechanism of Action
The mechanism by which Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopropyl group could facilitate covalent bonding with target proteins, while the tetrahydronaphthyl moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- Urea, 1-(3-chloropropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 1-(3-iodopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 1-(3-azidopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
Uniqueness: The presence of the bromopropyl group in Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- makes it particularly reactive in nucleophilic substitution reactions compared to its chloro, iodo, and azido analogs
Properties
CAS No. |
102434-39-9 |
|---|---|
Molecular Formula |
C14H19BrN2O |
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h3,6,8H,1-2,4-5,7,9-10H2,(H2,16,17,18) |
InChI Key |
CAOLIFMNOYZOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


